![molecular formula C10H14N2S2 B5822226 N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)
N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea, commonly known as MTT, is a chemical compound that has found extensive applications in scientific research. MTT is a thiourea derivative, and its structure contains a phenyl ring substituted with a methylthio group and a dimethylthiourea group. MTT is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mécanisme D'action
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenase enzymes in viable cells. The reduced form of MTT, i.e., formazan, is insoluble in water and is deposited in the cytoplasm of cells. The amount of formazan produced is directly proportional to the number of viable cells.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MTT in lab experiments include its high sensitivity and specificity for measuring cell viability and proliferation. MTT assay is easy to perform and can be adapted to high-throughput screening. The limitations of MTT assay include its dependence on mitochondrial dehydrogenase activity, which may vary between cell types and conditions. MTT assay is also susceptible to interference from compounds that affect mitochondrial function.
Orientations Futures
For the use of MTT in scientific research include the development of new assay formats that improve the sensitivity and specificity of MTT assay. The use of MTT in combination with other assay reagents may also provide new insights into cellular processes and disease mechanisms. Additionally, the development of new MTT derivatives with improved properties may expand the range of applications for this versatile compound.
Méthodes De Synthèse
The synthesis of MTT involves the reaction of 3-methylthiophenyl isothiocyanate with dimethylamine in the presence of a suitable base. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Applications De Recherche Scientifique
MTT has been extensively used in scientific research as a colorimetric assay reagent for the measurement of cell viability and proliferation. MTT assay is based on the reduction of MTT by mitochondrial dehydrogenase enzymes in viable cells, which results in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Propriétés
IUPAC Name |
1,1-dimethyl-3-(3-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFYSVFEKTMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
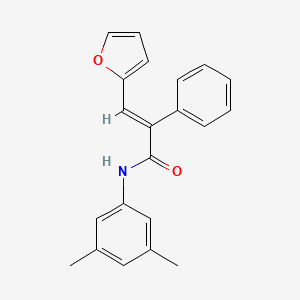
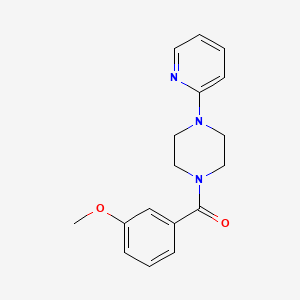
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
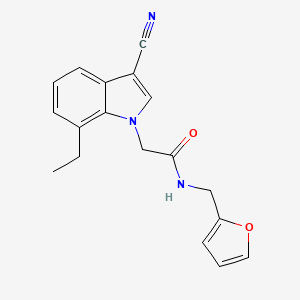
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
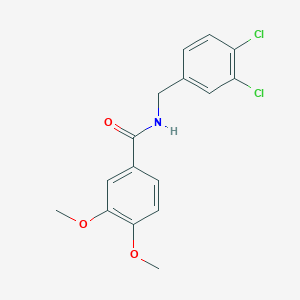

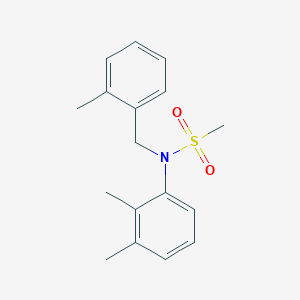
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
